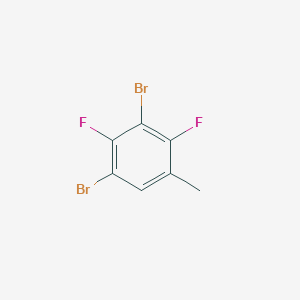

3,5-Dibromo-2,4-difluorotoluene

Description

3,5-Dibromo-2,4-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. It features a toluene backbone (methyl-substituted benzene) with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 4 positions. This substitution pattern creates a highly electron-deficient aromatic ring due to the electron-withdrawing effects of both bromine and fluorine. For example, bromination of dihydroxyacetophenone derivatives using N-bromosuccinimide (NBS) has been reported for similar compounds .

The compound’s reactivity is influenced by the strong electron-withdrawing effects of Br and F, making it susceptible to nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Properties

CAS No. |

1806294-39-2 |

|---|---|

Molecular Formula |

C7H4Br2F2 |

Molecular Weight |

285.91 g/mol |

IUPAC Name |

1,3-dibromo-2,4-difluoro-5-methylbenzene |

InChI |

InChI=1S/C7H4Br2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |

InChI Key |

SFTOPWMZXGVFMD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1F)Br)F)Br |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Br)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Dibromo-2,6-dichlorotoluene

- Molecular Formula : C₇H₄Br₂Cl₂

- Substituents : Bromine (3,5), Chlorine (2,6), Methyl (1)

- Key Differences: Halogen Type: Chlorine at positions 2 and 6 instead of fluorine. Chlorine is less electronegative than fluorine, resulting in weaker electron-withdrawing effects. Reactivity: Chlorine’s lower electronegativity may reduce the compound’s susceptibility to NAS compared to fluorine-substituted analogs. Physical Properties: Higher molecular weight (356.81 g/mol vs.

3,5-Dibromo-4-fluorotoluene

- Molecular Formula : C₇H₅Br₂F

- Substituents : Bromine (3,5), Fluorine (4), Methyl (1)

- Key Differences :

- Substitution Pattern : Fluorine is only at position 4, creating a para-substituted structure. The reduced fluorine count decreases overall electron withdrawal compared to the 2,4-difluoro analog.

- Applications : Evidence suggests such compounds may serve as intermediates in synthesizing fluorinated heterocycles or pharmaceuticals .

1,5-Dibromo-2,4-difluorobenzene

- Molecular Formula : C₆H₂Br₂F₂

- Substituents : Bromine (1,5), Fluorine (2,4)

- Key Differences :

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate

- Molecular Formula : C₁₀H₁₀Br₂O₄

- Substituents : Bromine (3,5), Hydroxyl (2,4), Ester (COOEt), Methyl (6)

- Key Differences :

- Functional Groups : Hydroxyl and ester groups enhance polarity, making this compound more water-soluble than the fully halogenated toluene derivative.

- Reactivity : Hydroxyl groups enable participation in hydrogen bonding and oxidation reactions, unlike the inert fluorines in 3,5-Dibromo-2,4-difluorotoluene .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 3,5-Dibromo-2,4-difluorotoluene | C₇H₄Br₂F₂ | Br (3,5), F (2,4), CH₃ (1) | 289.92 | High NAS susceptibility due to Br/F EWGs |

| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | Br (3,5), Cl (2,6), CH₃ (1) | 356.81 | Lower NAS activity (Cl < F) |

| 3,5-Dibromo-4-fluorotoluene | C₇H₅Br₂F | Br (3,5), F (4), CH₃ (1) | 274.92 | Moderate electron withdrawal (para-F) |

| 1,5-Dibromo-2,4-difluorobenzene | C₆H₂Br₂F₂ | Br (1,5), F (2,4) | 259.89 | No methyl group; reduced steric hindrance |

| Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | C₁₀H₁₀Br₂O₄ | Br (3,5), OH (2,4), COOEt, CH₃ (6) | 370.00 | Polar, participates in H-bonding and oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.